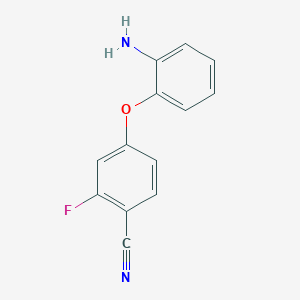

4-(2-Aminophenoxy)-2-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1188264-32-5 |

|---|---|

Molecular Formula |

C13H9FN2O |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

4-(2-aminophenoxy)-2-fluorobenzonitrile |

InChI |

InChI=1S/C13H9FN2O/c14-11-7-10(6-5-9(11)8-15)17-13-4-2-1-3-12(13)16/h1-7H,16H2 |

InChI Key |

BOBWDBBHBGKVID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)C#N)F |

Origin of Product |

United States |

Contextualization Within Benzonitrile and Phenoxyamine Chemical Space

To understand the scientific relevance of 4-(2-Aminophenoxy)-2-fluorobenzonitrile, it is essential to examine its two primary structural components: the fluorinated benzonitrile (B105546) unit and the aminophenoxy unit.

Aromatic nitriles, or benzonitriles, are a class of organic compounds containing a nitrile (-C≡N) group attached to a benzene (B151609) ring. This functional group is strongly polar and electron-withdrawing, which significantly influences the molecule's reactivity. The nitrile group is a versatile synthetic handle; it can be hydrolyzed to form carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions to construct various heterocyclic systems.

The presence of a fluorine atom, as seen in related compounds like 4-fluorobenzonitrile, introduces properties that are highly valued in medicinal chemistry. nbinno.com Fluorine can enhance metabolic stability, improve bioavailability, and modulate the electronic characteristics of the molecule. nbinno.com Compounds like 4-Amino-2-fluorobenzonitrile serve as crucial intermediates in the synthesis of pharmaceuticals, including kinase inhibitors and antidepressant agents, as well as in the development of advanced materials like fluorinated polyimides. nbinno.com

Table 1: Properties of Related Benzonitrile Compounds

| Property | 4-Amino-2-fluorobenzonitrile scbt.com | 4-Fluorobenzonitrile sigmaaldrich.comnih.gov | 2-Fluorobenzonitrile (B118710) sigmaaldrich.com |

|---|---|---|---|

| CAS Number | 53312-80-4 | 1194-02-1 | 394-47-8 |

| Molecular Formula | C₇H₅FN₂ | C₇H₄FN | C₇H₄FN |

| Molecular Weight | 136.13 g/mol | 121.11 g/mol | 121.11 g/mol |

| Appearance | Not specified | White solid | Not specified |

| Melting Point | Not specified | 32-34 °C | Not specified |

| Boiling Point | Not specified | 188 °C | Not specified |

This interactive table summarizes key physical and chemical properties of compounds structurally related to the benzonitrile portion of this compound.

The aminophenoxy moiety, which consists of an amino group (-NH₂) and an ether linkage (-O-) on adjacent phenyl rings, is a significant structural motif in organic synthesis. The amino group provides a site for nucleophilic attack or basic catalysis and can be readily modified to introduce a wide array of functional groups. The phenoxy group is often considered a "privileged scaffold" in drug design, meaning it is a structural framework that can interact with multiple biological targets.

Structurally similar compounds, such as 4-aminophenoxy phthalonitrile (B49051), have been used as monomers in the synthesis of high-performance polymers and resins with desirable thermal stability. google.comresearchgate.net The aminophenoxy structure serves as a key building block for creating complex molecular architectures.

Table 2: Properties of a Related Phenoxyamine Compound

| Property | 3-(2-Aminophenoxy)benzonitrile |

|---|---|

| CAS Number | 330942-69-3 |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

This table summarizes key physical and chemical properties of a compound structurally related to this compound.

Significance As a Research Compound and Structural Scaffold

Established Synthetic Routes and Precursors

The formation of this compound is primarily achieved through a strategic nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent reactivity of activated aromatic systems with suitable nucleophiles to forge the key ether bond.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Formation

The synthesis of this compound proceeds via a bimolecular addition-elimination mechanism characteristic of SNAr reactions. rsc.org The process is initiated by the attack of a nucleophile, in this case, the deprotonated 2-aminophenol (B121084) (aminophenoxide), on an electron-deficient aromatic ring. The presence of electron-withdrawing groups, such as a nitrile group, on the aromatic ring is crucial as they stabilize the negative charge of the intermediate Meisenheimer complex through resonance. rsc.org The subsequent departure of a leaving group, typically a halide, re-establishes the aromaticity of the ring and yields the final product. The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. rsc.org

Role of Substituted Fluorobenzonitriles as Starting Materials

Substituted fluorobenzonitriles are key starting materials for the synthesis of this compound. Among these, 2,4-difluorobenzonitrile (B34149) is a particularly relevant precursor. sigmaaldrich.comossila.com The nitrile group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. It exerts a more pronounced activating effect on the para-position (C4) compared to the ortho-position (C2). Consequently, in a reaction with a nucleophile, the fluorine atom at the C4 position is preferentially substituted. ossila.com This regioselectivity is a critical factor in ensuring the desired isomer is the major product.

Table 1: Commonly Utilized Substituted Fluorobenzonitriles

| Starting Material | Key Features |

| 2,4-Difluorobenzonitrile | Two fluorine atoms provide two potential sites for substitution. The nitrile group strongly activates the para-fluorine for SNAr. |

| 2,3,4,5,6-Pentafluorobenzonitrile | Highly activated towards SNAr, but control of regioselectivity can be challenging. |

Utilization of Aminophenol Derivatives

The nucleophilic component in this synthesis is typically an aminophenol derivative, with 2-aminophenol being the most direct choice. The hydroxyl group of the aminophenol is deprotonated by a base to form the more nucleophilic phenoxide ion. This in situ generation of the active nucleophile is a standard practice in Williamson ether synthesis and its aromatic variants. The amino group in 2-aminophenol remains a spectator during the ether formation but is a key functional handle for subsequent modifications.

Optimization of Reaction Conditions and Strategies for Enhanced Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

A variety of bases can be employed to facilitate the deprotonation of 2-aminophenol. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium hydroxide (B78521) (KOH), as well as stronger bases like sodium hydride (NaH) for reactions that are more sluggish. The choice of base can influence the reaction rate and the formation of side products.

The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAc) are generally preferred. These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion.

The reaction temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, the temperature is typically carefully controlled to achieve a balance between a reasonable reaction time and a high yield of the desired product.

Table 2: Typical Reaction Parameters for SNAr Synthesis

| Parameter | Common Conditions | Rationale |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |

| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenol (B47542) to form the active nucleophile. |

| Temperature | Room Temperature to 150 °C | Balances reaction rate and selectivity. |

| Atmosphere | Inert (e.g., N₂, Ar) | Prevents oxidation of the aminophenol. |

Derivatization and Functionalization Strategies

The presence of a primary amino group in this compound opens up a vast array of possibilities for further chemical modifications.

Modification of the Amino Moiety in this compound

The primary amino group of this compound can undergo a variety of chemical transformations to introduce new functional groups and build more complex molecules. Standard derivatization reactions for primary aromatic amines are applicable in this context. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of target molecules with diverse applications. The choice of derivatization reagent and reaction conditions can be tailored to achieve the desired chemical transformation with high efficiency and selectivity.

Table 3: Potential Derivatization Reactions of the Amino Moiety

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Tosylamide |

| Diazotization/Sandmeyer | NaNO₂, HCl then CuBr | Bromo |

| Schiff Base Formation | Benzaldehyde | Benzylideneamine |

Transformations of the Nitrile Group in the Molecular Framework

The nitrile, or cyano (-C≡N), group is a versatile functional moiety within the this compound framework, capable of undergoing a variety of chemical transformations to yield diverse derivatives. researchgate.net The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing for protonation or coordination to Lewis acids, which further enhances the carbon's electrophilicity. libretexts.orglibretexts.org The primary transformations of the nitrile group in this context include reduction, hydrolysis, and cycloaddition reactions.

Reduction to Amines and Aldehydes

One of the most common transformations of aromatic nitriles is their reduction to primary amines. This conversion is typically achieved with powerful hydride-donating reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. libretexts.orgwikipedia.org The reaction proceeds through nucleophilic attack of hydride ions on the nitrile carbon, ultimately yielding the corresponding benzylamine (B48309) derivative after an aqueous workup. libretexts.org Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, also effectively reduces nitriles to primary amines. wikipedia.orgthieme-connect.de

Alternatively, the nitrile group can be partially reduced to an aldehyde. This is accomplished using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. The reaction stops at the imine stage, which is then hydrolyzed during aqueous workup to afford the aldehyde. libretexts.orgwikipedia.org

| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |

|---|---|---|---|

| Complete Reduction | Lithium Aluminum Hydride (LiAlH₄); H₂/Raney Ni | Primary Amine (-CH₂NH₂) | Ethereal solvent (e.g., THF), followed by aqueous workup |

| Partial Reduction | Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (-CHO) | Low temperature (e.g., -78 °C), followed by aqueous workup |

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under either acidic or basic conditions. wikipedia.org Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. libretexts.orgchemistrysteps.com This process forms an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the carboxylic acid upon heating. wikipedia.org Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, also forming an amide that can be further hydrolyzed to a carboxylate salt. chemistrysteps.com

Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles, to construct five-membered heterocyclic rings. researchgate.net For instance, reactions with azides can yield tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry. This transformation is often promoted by Lewis acids or can occur thermally. Nitrile oxides can also react with the nitrile group in [3+2] cycloaddition reactions to form oxadiazole rings. researchgate.net These reactions provide a powerful route for introducing heterocyclic moieties into the molecular structure.

Impact of Fluorine Atom on Synthetic Feasibility and Reactivity

Electronic Effects

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect polarizes the sigma bonds, drawing electron density away from the aromatic ring and the adjacent nitrile group. Concurrently, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a resonance or mesomeric effect (+M effect). csbsju.edu

In the context of this compound, these competing effects modulate the molecule's reactivity:

Reactivity of the Aromatic Ring : The strong -I effect deactivates the aromatic ring toward electrophilic aromatic substitution. However, the +M effect directs incoming electrophiles to the ortho and para positions. acs.orgacs.org

Reactivity of the Nitrile Group : The inductive withdrawal of electrons by the ortho-fluorine atom increases the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic additions. Studies on related ortho-fluorobenzonitriles have shown that the fluorine substituent significantly stabilizes transition states and products in certain metal-catalyzed C-CN bond activation reactions, an observation termed the "ortho-fluoro effect." utrgv.eduresearchgate.netacs.org

Impact on Synthetic Feasibility

The primary route to synthesizing the this compound scaffold typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this key step, 2-aminophenol reacts with a highly activated aromatic ring, such as 2,4-difluorobenzonitrile.

The feasibility of this synthesis is critically influenced by the fluorine atom for several reasons:

Activation for SNAr : The fluorine atom at C-2, along with the powerful electron-withdrawing nitrile group at C-1, strongly activates the aromatic ring for nucleophilic attack. This activation is essential for the substitution reaction to proceed efficiently. Electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby lowering the activation energy. masterorganicchemistry.comyoutube.com

Fluorine as a Leaving Group : In the SNAr reaction with a precursor like 2,4-difluorobenzonitrile, the fluorine atom at the C-4 position (para to the nitrile) is the leaving group. Fluoride is an effective leaving group in SNAr reactions because the high C-F bond strength is less important in the rate-determining step (nucleophilic attack) than the ability of the substituent to stabilize the anionic intermediate. masterorganicchemistry.com The fluorine at C-2 remains in the final product, having served its role as an activating group.

The combination of these electronic factors makes the synthesis of the diaryl ether linkage in this compound synthetically viable under relatively mild conditions (e.g., using a base like potassium carbonate in a polar aprotic solvent). walisongo.ac.id

| Property/Reaction | Influence of Ortho-Fluorine Atom | Underlying Principle |

|---|---|---|

| Synthetic Feasibility (via SNAr) | Strongly Activating | Inductive electron withdrawal (-I effect) stabilizes the Meisenheimer complex. |

| Nitrile Group Reactivity | Enhanced Electrophilicity | Inductive electron withdrawal (-I effect) increases the partial positive charge on the nitrile carbon. |

| Electrophilic Aromatic Substitution | Deactivating, Ortho/Para Directing | Dominant -I effect deactivates the ring, while +M effect directs substitution. |

Role As a Building Block in Complex Chemical Synthesis

Utility in Heterocyclic Compound Synthesis

The presence of the 2-aminophenoxy moiety is a key feature that facilitates the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The amino and nitrile groups can react with suitable reagents to form new rings fused to the existing benzene (B151609) rings.

Precursor for Quinazoline (B50416) Derivatives

The 2-aminobenzonitrile (B23959) core structure within 4-(2-Aminophenoxy)-2-fluorobenzonitrile is a well-established precursor for the synthesis of quinazoline derivatives. Quinazolinones and related structures are significant targets in medicinal chemistry due to their wide range of biological activities. clockss.orgnih.gov The synthesis of 4(3H)-quinazolines can be achieved through the reaction of 2-aminobenzonitriles with acyl chlorides. researchgate.net This transformation typically proceeds via a Niementowski-like reaction, which can be facilitated by microwave irradiation or ultrasound. researchgate.net

Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines. mdpi.com The general mechanism involves the acid-mediated [4+2] annulation, where the amino group and the nitrile group of the benzonitrile (B105546) derivative participate in the ring-forming cascade. mdpi.com Given these established methods, this compound is a viable starting material for creating novel quinazoline derivatives bearing a fluorobenzonitrile-phenoxy substituent, which could modulate the compound's physicochemical and biological properties.

Other Cyclization and Ring-Forming Reactions

The reactive nature of the aminophenyl nitrile structure opens pathways to other cyclization reactions beyond quinazolines and benzothiazoles. Intramolecular cyclization involving an aniline (B41778) moiety is a powerful tool in heterocyclic synthesis. For example, a facile and efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the nucleophilic intramolecular cyclization and subsequent oxidation of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov This demonstrates that the 2-amino group can act as a nucleophile, attacking an electrophilic center within the same molecule to form a new ring.

In the case of this compound, the nitrile group itself can be hydrolyzed or transformed into other functional groups that can then participate in cyclization. Furthermore, the aromatic rings can be functionalized to introduce other reactive sites, expanding the range of possible heterocyclic products. These reactions are valuable for creating novel scaffolds for drug discovery and materials science.

Application in Polymeric Material Synthesis

The diamine nature of this compound makes it an excellent candidate as a monomer for the synthesis of high-performance polymers. The rigidity of the aromatic backbone, combined with the potential for improved solubility from the ether linkage and fluorine substituent, can lead to polymers with desirable thermal and mechanical properties.

Monomer for Polyimide and Polyamide Development

Aromatic polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. psu.edu They are typically synthesized in a two-step process involving the reaction of an aromatic diamine with an aromatic dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. researchgate.net Aromatic polyamides also exhibit high thermal stability and mechanical properties due to strong intermolecular hydrogen bonding between the amide groups. researchgate.net

The synthesis of polyamides can be achieved through the direct polycondensation of a diamine with aromatic dicarboxylic acids in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), often using condensing agents such as triphenyl phosphite (B83602) and pyridine. researchgate.netresearchgate.net The incorporation of ether linkages and nitrile groups into the polymer backbone, as would be the case when using this compound, can enhance solubility and processability without significantly compromising thermal stability. researchgate.net

The properties of resulting polymers are highly dependent on the specific combination of diamine and dianhydride or dicarboxylic acid used. Below is a table summarizing typical properties of polyimides and polyamides derived from structurally similar diamine monomers.

| Polymer Type | Monomers | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td, °C) | Solubility |

| Polyimide | BAPD + Various Dianhydrides | 0.58–1.45 | N/A | 445–475 | Good in polar solvents |

| Polyimide | BAPBN + Various Dianhydrides | 0.58–2.03 | 209–327 | >450 | Good in polar solvents |

| Polyamide | 4-APBN + Dicarboxylic Acids | 0.31–0.93 | 235–298 | >400 | Good in polar solvents |

Data compiled from studies on analogous diamine monomers. BAPD = 2,4-bis(4-aminophenoxy)pyrimidine psu.edu, BAPBN = 3,6-bis(4-aminophenoxy)benzonorbornane researchgate.net, 4-APBN = 2,2-bis(4-aminophenoxy) benzonitrile researchgate.net.

Design of Poly(amide–imide)s and Poly(amine amide)s

Poly(amide–imide)s (PAIs) are a class of high-performance polymers that combine the excellent mechanical properties and solubility of polyamides with the high thermal stability of polyimides. researchgate.net These polymers can be synthesized by the direct polycondensation of diamines with diimide-diacids. ntu.edu.tw The diimide-diacids are themselves prepared by the condensation of a diamine with trimellitic anhydride. researchgate.net

The use of a diamine like this compound in PAI synthesis would introduce flexible ether linkages and polar nitrile groups, potentially leading to polymers with a good balance of processability and performance. Research on PAIs derived from other ether- and nitrile-containing diamines has shown that these polymers are often soluble in polar aprotic solvents and exhibit high glass transition temperatures and thermal stability. researchgate.netresearchgate.net

The table below presents typical properties of poly(amide-imide)s synthesized from analogous diamine monomers, illustrating the performance characteristics that could be expected.

| Polymer Type | Diamine Monomer | Diimide-Diacid Source | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Thermal Stability |

| Poly(amide-imide) | 4-APBN | Bis(carboxyphthalimide)s | 0.31–0.93 | 235–298 | No significant weight loss before 400°C |

| Poly(amide-imide) | 2,2′-BAPB | Various | 0.25–0.84 | 227–268 | 10% weight loss >527°C (N₂) |

| Poly(amide-imide) | 4,4′-BAPB | Various | 0.25–1.52 | 254–299 | 10% weight loss >527°C (N₂) |

Data compiled from studies on analogous diamine monomers. 4-APBN = 2,2-bis(4-aminophenoxy) benzonitrile researchgate.net, BAPB = bis(4-aminophenoxy)biphenyl ntu.edu.tw.

Intermediate in Medicinal Chemistry Scaffold Construction

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds for biological screening. The diaryl ether motif present in this compound is a privileged scaffold found in numerous biologically active compounds.

The primary amine of this compound is a key functional group for the synthesis of N,N′-diaryl urea (B33335) derivatives. Diaryl ureas are an important class of compounds in medicinal chemistry, with many exhibiting potent anti-tumor and kinase inhibitory activities. nih.gov

The synthesis is typically achieved by reacting the aniline (in this case, the aminophenoxy moiety) with an isocyanate. A common laboratory method involves the use of a phosgene (B1210022) equivalent, such as triphosgene, to convert a different substituted aniline into an aryl isocyanate in situ. This is followed by the addition of this compound, whose amino group attacks the isocyanate to form the unsymmetrical N,N′-diaryl urea linkage. nih.gov

This reaction allows for the combination of two different aromatic systems around the urea core, which is a common strategy in the design of kinase inhibitors that target the ATP-binding site. The this compound portion can serve as one of the key "head" or "tail" fragments of the final drug candidate.

Table 1: Synthesis of N,N'-Diaryl Urea Derivatives

| Reactant 1 | Reactant 2 (Aniline Precursor) | Reagent | Product Class | Key Bond Formed |

|---|---|---|---|---|

| This compound | Substituted Aniline (Ar-NH2) | Triphosgene | Unsubstituted N,N'-Diaryl Urea | Urea Linkage (-NH-C(O)-NH-) |

The diaryl ether structure is itself a valuable pharmacophore in drug design. rsc.org this compound serves as a pre-formed diaryl ether scaffold that can be further elaborated to create more complex molecules. The presence of three distinct functional handles—the amine, the nitrile, and the fluorinated aromatic ring—allows for regioselective modifications.

Amine Group: Can be acylated, alkylated, or used in reductive amination to append a wide variety of side chains.

Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing additional points for diversification.

Fluorinated Ring: The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

By systematically modifying these functional groups, medicinal chemists can build complex architectures around the central diaryl ether core to optimize binding to biological targets. rsc.org

The development of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify new hit compounds. nih.gov this compound is an ideal starting material for the creation of focused libraries due to its synthetic tractability and privileged diaryl ether core.

Starting from this single intermediate, a diverse library can be generated. For example, by reacting it with a collection of several hundred different isocyanates or their aniline precursors, a library of several hundred unique diaryl urea derivatives can be rapidly synthesized. nih.gov Similarly, the amine or nitrile groups can be reacted with various building blocks (e.g., carboxylic acids, aldehydes) to produce libraries of amides or other derivatives.

This strategy, known as parallel synthesis, allows for the efficient exploration of the chemical space around the this compound scaffold. The resulting library of related but distinct molecules can then be screened against biological targets like kinases or receptors to identify structure-activity relationships (SARs), guiding the design of more potent and selective drug candidates. nih.gov

Table 2: Potential Modifications for Compound Library Development

| Functional Group on Core Scaffold | Reaction Type | Potential Reagents (Examples) | Resulting Functional Group |

|---|---|---|---|

| Amine (-NH2) | Urea Formation | Various Isocyanates (R-NCO) | Urea (-NH-CO-NHR) |

| Amine (-NH2) | Amide Formation | Various Acyl Chlorides (R-COCl) | Amide (-NH-CO-R) |

| Nitrile (-CN) | Hydrolysis | Acid/Base | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | Reducing Agents (e.g., LiAlH4) | Primary Amine (-CH2NH2) |

Investigations into Molecular Interactions and Biological Activity Mechanisms

In Vitro Enzymatic and Receptor Binding Studies

In vitro assays are fundamental in determining the direct interaction of a compound with purified enzymes and receptors. These studies provide critical insights into binding affinity, inhibition mechanisms, and selectivity, which are foundational for understanding a compound's pharmacological profile.

The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. uni-tuebingen.denih.gov Specifically, the p38α isoform is a key regulator in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a significant target for therapeutic intervention in inflammatory diseases and cancer. uni-tuebingen.de

Inhibitors of p38α MAP kinase are often classified based on their binding mode. Research into compounds structurally related to 4-(2-Aminophenoxy)-2-fluorobenzonitrile has explored their potential to interact with the ATP-binding pocket of the kinase. The mechanism often involves the formation of key hydrogen bonds with hinge region residues and exploiting hydrophobic pockets within the enzyme's active site. The potency of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Ki). While specific inhibitory data for this compound on p38α is not detailed in available public literature, related structures have been designed to achieve high affinity and selectivity, sometimes through a "Type I½" binding mechanism that engages the DFG motif of the kinase. uni-tuebingen.de

Table 1: Representative p38α MAP Kinase Inhibitors and their Characteristics

| Inhibitor Class | Binding Mode | Key Interactions |

|---|---|---|

| Type I | Binds to the active (DFG-in) conformation | H-bonds with hinge region |

| Type II | Binds to the inactive (DFG-out) conformation | H-bonds with hinge, occupies allosteric site |

This table provides a general overview of p38α inhibitor types; specific data for this compound is not publicly available.

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. nih.gov HDAC6, a class IIb isozyme, is unique as it is predominantly located in the cytoplasm and possesses two catalytic domains. nih.gov It plays a crucial role in regulating cellular processes such as protein trafficking and degradation by deacetylating substrates like α-tubulin. nih.gov Selective inhibition of HDAC6 is a promising therapeutic strategy for cancer and neurodegenerative diseases. nih.gov

The interaction of inhibitors with HDAC6 typically involves three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion, a linker region that traverses the active site tunnel, and a "cap" group that interacts with residues at the surface. nih.gov The fluorobenzonitrile moiety of this compound could potentially serve as part of the linker and cap group. Structural studies of other HDAC6 inhibitors have shown that aromatic linkers can establish favorable π-π stacking interactions within an aromatic cleft defined by the amino acid residues Phenylalanine-583 (F583) and Phenylalanine-643 (F643). nih.gov The affinity of such compounds is measured by their Ki values, which represent the dissociation constant of the enzyme-inhibitor complex.

The ubiquitin-proteasome system is essential for protein homeostasis, and deubiquitinase enzymes (DUBs) play a critical role by removing ubiquitin from target proteins, thereby rescuing them from degradation. The modulation of DUBs is an emerging therapeutic strategy for diseases characterized by aberrant protein degradation. While direct studies on this compound are limited, research into related chemical scaffolds has explored their potential as DUB modulators. These investigations often involve screening compound libraries against a panel of DUBs to identify those that can selectively alter enzyme activity, which could lead to the stabilization of tumor suppressor proteins or other key cellular regulators.

The human cannabinoid receptor 1 (hCB1) is a G-protein coupled receptor that is highly expressed in the central nervous system and is a key component of the endocannabinoid system. nih.gov It is involved in regulating a wide array of physiological processes, and its modulation by agonists or antagonists can have significant therapeutic effects. nih.gov

The activity of a compound at the hCB1 receptor is determined through receptor binding assays, which measure its affinity (Ki), and functional assays that quantify its efficacy as an agonist, antagonist, or inverse agonist. nih.gov Selectivity analysis involves comparing the compound's affinity for the hCB1 receptor to its affinity for the hCB2 receptor and other off-target receptors. Although specific data on the hCB1 receptor activity of this compound is not presently found in public research databases, the evaluation of novel chemical structures for cannabinoid receptor activity remains an active area of pharmaceutical research. nih.gov

Cellular Level Mechanistic Analyses

Moving from isolated proteins to a cellular context is a critical step in understanding a compound's biological activity. Cellular assays can reveal how a compound affects complex pathways and its potential to overcome challenges like drug resistance.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that can transport a wide variety of structurally diverse xenobiotics out of cells. nih.govnih.gov Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs. nih.govresearchgate.net

Inhibition of P-gp is a key strategy to reverse MDR and sensitize cancer cells to chemotherapy. nih.gov Compounds are evaluated for their ability to block the transport function of P-gp, often using fluorescent P-gp substrates like rhodamine 123 in cellular accumulation or efflux assays. The efficacy of a P-gp inhibitor is determined by its ability to increase the intracellular concentration of a co-administered chemotherapy drug, thereby restoring its cytotoxic effect in resistant cells. Furthermore, studies have shown a link between the p38 MAPK signaling pathway and the regulation of P-gp expression, suggesting that inhibitors of this pathway could also contribute to the sensitization of MDR cells. nih.gov

Table 2: Investigated Biological Targets and Potential Effects

| Target | Biological Role | Potential Effect of Modulation |

|---|---|---|

| p38α MAP Kinase | Pro-inflammatory cytokine production | Anti-inflammatory effects |

| HDAC6 | α-tubulin deacetylation, protein quality control | Anticancer, neuroprotective effects |

| Deubiquitinases (DUBs) | Protein deubiquitination, stability control | Targeted protein stabilization |

| hCB1 Receptor | Neuromodulation, appetite regulation | Modulation of CNS pathways |

Pathways of Cytotoxicity Enhancement

The cytotoxic effects of compounds like this compound are often exerted through the induction of programmed cell death, or apoptosis. Research into similarly structured cytotoxic agents indicates that the intrinsic mitochondrial pathway is a primary mechanism for inducing cell death. nih.gov This pathway involves a series of coordinated molecular events that ultimately lead to the demise of the cell.

Key events in this pathway include the disruption of the mitochondrial membrane potential (Δψm). nih.gov The loss of this potential is an early and critical step in the apoptotic process. Following this, phosphatidylserine (B164497) (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer surface. This externalization of PS serves as a recognizable signal for phagocytic cells to engulf and clear the apoptotic cell. nih.gov The activation of downstream effector caspases, such as caspase-3, follows mitochondrial depolarization, leading to the execution phase of apoptosis where cellular components are dismantled. nih.gov While these pathways are established for various cytotoxic compounds, specific investigations are required to definitively map the precise cytotoxic mechanisms of this compound.

Hypothesized Interactions with BCL-2 Family Proteins

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govyoutube.com This family includes both anti-apoptotic members (e.g., BCL-2, BCL-X L, and MCL-1) that prevent cell death, and pro-apoptotic members (e.g., BAX, BAK, BIM, and BAD) that promote it. nih.govresearchgate.net In many cancers, the overexpression of anti-apoptotic BCL-2 proteins allows malignant cells to evade apoptosis, contributing to tumor survival and resistance to therapy. nih.govnih.gov

A leading hypothesis is that this compound may function as a "BH3 mimetic." BH3 mimetics are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins (like BAD and BIM). nih.gov These proteins function by binding to a hydrophobic groove on the surface of anti-apoptotic proteins, thereby neutralizing their pro-survival activity. researchgate.net This action liberates pro-apoptotic effector proteins like BAX and BAK, which can then trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent apoptosis. nih.govresearchgate.net It is postulated that this compound could bind to anti-apoptotic BCL-2 family members, disrupting their sequestration of pro-apoptotic proteins and thereby promoting cell death in cancer cells dependent on these survival proteins.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Substituent Variations on Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications to a lead compound affect its biological potency and selectivity. For a molecule like this compound, systematic variations of substituents on its two aromatic rings can have profound effects on its interaction with biological targets.

Table 1: Illustrative Impact of Substituent Variations on Biological Activity (Note: This table is based on general principles from related compound classes and serves to illustrate potential SAR strategies for this compound derivatives.)

| Position of Substitution | Type of Substituent | Observed/Potential Effect on Activity | Rationale/Mechanism | Reference Example |

|---|---|---|---|---|

| Phenyl Ring (General) | Small Hydrophobic Groups (-Cl, -Br, -F) | Increased Activity | Enhances binding in hydrophobic pockets of target proteins. | Quinazoline (B50416) Inhibitors mdpi.com |

| Phenyl Ring (Para-position) | Electron Withdrawing Groups (-Cl, -SO2CH3) | Increased Activity | May improve electronic interactions with the target site. | Quinazoline Inhibitors mdpi.com |

| Benzene (B151609) Ring (General) | Electron Donating Groups (-OCH3) | Increased Activity | Can increase electron density and modulate binding affinity. | Quinazoline Inhibitors mdpi.com |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt due to the rotation around its single bonds. The ether linkage in this compound provides significant conformational flexibility, allowing the aminophenoxy and fluorobenzonitrile ring systems to orient themselves in various ways.

Only one specific conformation, the "bioactive conformation," is typically responsible for the molecule's biological effect as it fits optimally into the binding site of the target protein. Studies on other complex molecules, such as nucleoside reverse transcriptase inhibitors, have shown a direct correlation between a preferred molecular conformation (e.g., a specific sugar ring pucker) and the efficiency of its biological action. researchgate.net Identifying the bioactive conformation of this compound through computational modeling and experimental techniques like NMR spectroscopy is essential for understanding its mechanism of action and for the rational design of more potent analogs.

Role of the Fluorine Atom in Molecular Recognition and Potency

The inclusion of a fluorine atom in pharmaceutical compounds is a common strategy to enhance their drug-like properties. The fluorine atom in this compound likely plays a multifaceted role in its biological activity. Due to its high electronegativity and small size, fluorine can significantly alter the electronic properties of the benzonitrile (B105546) ring. scirp.org

This substitution can influence the molecule's pKa, metabolic stability, and binding affinity. researchgate.net Fluorine can act as a hydrogen bond acceptor, forming favorable interactions within a protein's binding pocket. Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. The presence of the fluorine atom can also lead to changes in the molecule's preferred conformation, which can pre-organize the ligand for optimal binding to its target. mdpi.com Computational studies on other fluorinated compounds have shown that the introduction of a covalent B-F bond can cause significant changes in bond lengths and electronic transitions, highlighting the profound impact of fluorine on molecular structure and properties. mdpi.com

Table 2: Key Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorine | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increases | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. |

| Binding Affinity | Can Increase | Fluorine can participate in favorable electrostatic interactions or act as a hydrogen bond acceptor. |

| Lipophilicity | Increases | A fluorine atom can increase the molecule's ability to cross cell membranes. |

| Acidity/Basicity (pKa) | Alters | The high electronegativity of fluorine withdraws electron density, affecting the acidity of nearby functional groups. researchgate.net |

| Conformation | Influences | Can alter torsional angles and the molecule's preferred 3D shape due to steric and electronic effects. mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

The electronic structure of a molecule is key to its reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net

For aromatic compounds like benzonitrile (B105546) derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is located on the electron-deficient areas. In the case of 4-(2-aminophenoxy)-2-fluorobenzonitrile, the aminophenoxy group is electron-donating, and the cyanophenyl group is electron-withdrawing. This electronic push-pull character influences the distribution of the frontier orbitals. It is expected that the HOMO would be localized more on the aminophenoxy moiety, while the LUMO would be concentrated on the fluorobenzonitrile ring.

Substituents on a conjugated system can significantly alter the energy levels of the frontier orbitals. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. rsc.org This tuning of the HOMO-LUMO gap is a common strategy in the design of functional molecules.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Benzonitrile Derivatives (Calculated using DFT) (Note: These values are for analogous compounds and are intended to be illustrative of the typical range for such molecules.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Amino-2-chlorobenzonitrile | -6.0 | -1.5 | 4.5 |

| 2-Amino-4-chlorobenzonitrile | -6.2 | -1.7 | 4.5 |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 |

Data is illustrative and sourced from studies on analogous compounds. researchgate.netmaterialsciencejournal.organalis.com.my

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are highly effective in predicting spectroscopic properties, which can then be validated against experimental data. nih.gov These predictions are invaluable for structural elucidation and for understanding the electronic transitions within a molecule.

Predicted vibrational spectra (FT-IR and Raman) can be calculated using DFT. The vibrational modes correspond to the stretching, bending, and torsional motions of the atoms in the molecule. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational bands can be achieved. analis.com.my For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, the C-F stretch, and the various aromatic C-H and C-C vibrations.

Electronic spectra (UV-Vis) are predicted using TD-DFT, which calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the nature of the electronic transitions, such as π → π* and n → π* transitions. analis.com.my

Table 2: Predicted vs. Experimental Spectroscopic Data for an Analogous Nitrile Compound (Note: This table illustrates the typical agreement between calculated and experimental data for similar molecules.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretching | 3432 | 3407 |

| C-H Stretching (aliphatic) | 2983 | 2985 |

| C≡N Stretching | 2213 | 2202 |

Data is illustrative and sourced from a study on an analogous compound. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, as well as on the aromatic ring of the aminophenoxy group due to the electron-donating nature of the amino group. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially on the carbon atom of the nitrile group. This information is crucial for understanding how the molecule might interact with other molecules, including biological receptors. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or nucleic acid. These methods are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

While no specific docking studies for this compound have been reported in the provided context, this molecule possesses several features that suggest it could be an effective ligand for various protein targets. The amino group and the ether oxygen can act as hydrogen bond donors and acceptors, respectively. The aromatic rings can participate in π-π stacking and hydrophobic interactions. The nitrile group can also engage in hydrogen bonding or dipole-dipole interactions.

For example, if this compound were to be docked into the active site of a kinase, one might predict that the aminophenoxy group could form hydrogen bonds with the hinge region of the protein, a common binding motif for kinase inhibitors. The fluorobenzonitrile moiety could then extend into a hydrophobic pocket.

Table 3: Common Types of Ligand-Protein Interactions Predicted by Molecular Docking

| Interaction Type | Description | Potential Groups on this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amino group (donor), Ether oxygen (acceptor), Nitrile nitrogen (acceptor) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Aromatic rings |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl and benzonitrile rings |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Polar groups such as C-F, C=N, and N-H |

Allosteric modulation occurs when a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. wikipedia.org This binding event causes a conformational change in the receptor that alters its affinity or efficacy for the orthosteric ligand. Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral. wikipedia.org

Computational methods can be used to identify potential allosteric binding sites on a protein. Techniques such as molecular dynamics simulations can reveal "cryptic" pockets that are not apparent in the static crystal structure of a protein but become accessible due to its natural flexibility. Docking small molecules to these potential allosteric sites can then help to identify potential allosteric modulators.

For a molecule like this compound, computational screening against a library of proteins could potentially identify allosteric binding sites where it might fit. If such a site is identified, further simulations could explore how its binding might induce conformational changes in the protein that affect the orthosteric site. The discovery of allosteric modulators is a promising area of drug development as they can offer greater selectivity and a more nuanced control over receptor activity compared to traditional orthosteric ligands. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Computational chemistry and molecular modeling play a pivotal role in the rational design and discovery of novel therapeutic agents. For compounds such as this compound, which is structurally related to known inhibitors of the mitogen-activated protein kinase (MEK) pathway, these in silico techniques are instrumental. nih.govreagentsdirect.com Ligand-based drug design, particularly pharmacophore modeling, is a powerful strategy employed when the three-dimensional structure of the target protein is known, or when a set of active compounds is available to deduce the essential features for biological activity.

Identification of Essential Pharmacophoric Features for Activity

Pharmacophore modeling identifies the crucial molecular features and their spatial arrangement necessary for a molecule to interact with a specific biological target and elicit a response. For MEK inhibitors, which often bind to an allosteric pocket of the enzyme, several key pharmacophoric features have been identified through studies of potent inhibitors like CI-1040 and PD0325901. nih.govreagentsdirect.com While specific models for this compound are not extensively documented in public literature, the essential features for MEK inhibition can be inferred from its structural analogs and the broader class of diarylamine-based inhibitors.

A typical pharmacophore model for this class of MEK inhibitors generally consists of the following key features:

Hydrogen Bond Acceptors: These are crucial for anchoring the inhibitor to the protein, often forming interactions with key residues in the allosteric binding site. The nitrile group and the ether oxygen in this compound can potentially act as hydrogen bond acceptors.

Hydrogen Bond Donors: The primary amine group on the phenoxy ring is a potential hydrogen bond donor, which can form a critical interaction with the protein backbone.

Aromatic Rings: The two phenyl rings in the structure serve as hydrophobic moieties that can engage in pi-pi stacking or hydrophobic interactions within the binding pocket. The relative orientation of these rings is often a critical determinant of potency.

One study on MEK1 inhibitors identified a four-feature pharmacophore model (AHHR) consisting of one hydrogen bond acceptor, one hydrogen bond donor, and two hydrophobic aromatic rings as being crucial for activity. eurekaselect.combenthamdirect.comingentaconnect.com The spatial arrangement of these features is paramount for effective binding and inhibition.

Table 1: Potential Pharmacophoric Features of this compound for MEK Inhibition

| Feature Type | Moiety on this compound | Potential Interaction |

| Hydrogen Bond Acceptor | Nitrile (-CN) group | Interaction with backbone or side-chain donors |

| Hydrogen Bond Acceptor | Ether (-O-) linkage | Interaction with backbone or side-chain donors |

| Hydrogen Bond Donor | Amino (-NH2) group | Interaction with backbone or side-chain acceptors |

| Aromatic/Hydrophobic | Fluorobenzonitrile ring | Hydrophobic and pi-stacking interactions |

| Aromatic/Hydrophobic | Aminophenoxy ring | Hydrophobic and pi-stacking interactions |

Advanced Analytical Methodologies in Research and Development

Chromatographic Separation and Purity Assessment Methods

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and sensitive analytical technique extensively used in synthetic organic chemistry to monitor the progress of reactions. researchgate.netoregonstate.edu Its application in the synthesis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile is crucial for qualitatively tracking the consumption of reactants and the formation of the product in real-time. This method involves spotting a small aliquot of the reaction mixture onto a stationary phase, typically a silica gel plate, and developing it with a suitable mobile phase. oregonstate.edursc.org

The principle of separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For a typical synthesis of this compound, which could involve a nucleophilic aromatic substitution reaction, TLC allows for the distinct separation of the starting materials (e.g., 2-aminophenol (B121084) and 2,4-difluorobenzonitrile), the desired product, and any potential byproducts. The components are visualized, often under UV light, as discrete spots at different heights on the TLC plate. rsc.org

The progress of the reaction is assessed by comparing the intensity of the spots. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while the spot for this compound will become more prominent. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given solvent system. By comparing the Rf value of the product spot with that of a known standard, the identity of the product can be preliminarily confirmed. The disappearance of the limiting reactant's spot is often used as an indicator that the reaction has gone to completion. researchgate.net

Table 1: Illustrative TLC Monitoring Data for Synthesis This table presents hypothetical data to illustrate how TLC results would be interpreted during reaction monitoring. The Rf values are dependent on the specific mobile phase used (e.g., a mixture of hexane and ethyl acetate).

| Compound | Rf Value (Hypothetical) | Observation at Reaction Time = 4 hours |

| Starting Material 1 (e.g., 2-Aminophenol) | 0.35 | Faint spot |

| Starting Material 2 (e.g., 2,4-Difluorobenzonitrile) | 0.70 | Very faint spot (limiting reagent) |

| Product (this compound) | 0.55 | Intense spot |

| Byproduct | 0.20 | Trace spot |

Gas Chromatography (GC) for Conversion and Purity

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is employed for the quantitative determination of reaction conversion and the assessment of final product purity. semanticscholar.org

For analysis, a sample of the crude reaction mixture or the purified product is vaporized and injected into the GC system. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. rsc.orgsemanticscholar.org The separation is based on the differential partitioning of the analytes between the mobile carrier gas and a stationary phase coated on the inside of the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

The detector at the end of the column generates a signal for each separated component, producing a chromatogram that plots signal intensity versus retention time. The area under each peak is proportional to the concentration of the corresponding compound. By analyzing the peak areas of the remaining starting materials and the formed product, the percentage conversion of the reaction can be accurately calculated. For purity assessment, the chromatogram of the final product should ideally show a single major peak corresponding to this compound. The presence of other peaks indicates impurities, and their relative peak areas can be used to quantify the purity level, often expressed as a percentage. semanticscholar.org

Table 2: Example GC Purity Analysis Data This table shows hypothetical GC data for a purified sample of this compound.

| Retention Time (min) | Peak Area (%) | Compound Identity |

| 5.8 | 0.45 | Unreacted Starting Material |

| 7.2 | 0.75 | Solvent Residue |

| 9.5 | 98.60 | This compound |

| 10.1 | 0.20 | Unknown Impurity |

Solid-State and Material Characterization Techniques for Derived Polymers

X-ray Diffraction (XRD) for Crystalline Structure and Amorphicity

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, including polymers derived from monomers like this compound. intertek.com This method provides critical information on the degree of crystallinity, which significantly influences the mechanical, thermal, and chemical properties of the polymer. thermofisher.com Highly crystalline polymers tend to be more rigid and have higher melting points, while amorphous polymers are generally softer and more flexible. thermofisher.com

In an XRD experiment, a beam of X-rays is directed at the polymer sample. The ordered, crystalline regions within the polymer act as a diffraction grating, scattering the X-rays at specific angles determined by the spacing of the atomic planes, in accordance with Bragg's Law. intertek.com The resulting diffraction pattern is a plot of scattered intensity versus the diffraction angle (2θ). Crystalline domains produce sharp, well-defined peaks, whereas amorphous regions, which lack long-range order, produce a broad halo. units.it

The degree of crystallinity can be quantified by analyzing the diffraction profile. This involves separating the contributions from the crystalline peaks and the amorphous halo and calculating the ratio of the crystalline peak area to the total scattered area. units.it Furthermore, the position of the diffraction peaks can be used to determine the unit cell parameters of the crystalline regions, and the width of the peaks can provide an estimation of the crystallite size via the Scherrer equation. units.itresearchgate.net This information is vital for understanding structure-property relationships in novel polymers.

Table 3: Representative XRD Data Interpretation for a Semi-Crystalline Polymer This table illustrates how XRD data is used to characterize the structure of a polymer derived from this compound.

| 2θ Angle (degrees) | Peak Characteristic | Interpretation |

| 17.5 | Sharp Peak | Crystalline domain with specific lattice spacing |

| 21.0 | Sharp Peak | Crystalline domain with different lattice spacing |

| 20-30 | Broad Halo | Amorphous content in the polymer matrix |

| 24.2 | Sharp Peak | Crystalline domain |

Thermal Analysis (TGA, DSC) for Thermal Stability and Transitions

Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two complementary methods that provide key insights into the thermal stability and phase transitions of polymers synthesized from this compound. kohan.com.twnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. kohan.com.tw It is highly effective for identifying thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.govresearchgate.net The Tg is a critical parameter for amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, the DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline domains. eag.com The area of this peak can be related to the enthalpy of fusion, which provides another measure of the material's crystallinity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. kohan.com.tw This technique is primarily used to evaluate the thermal stability and decomposition profile of a polymer. The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the point at which the polymer begins to decompose. The temperature at which the maximum rate of mass loss occurs (Tmax), determined from the derivative of the TGA curve (DTG curve), is also a key indicator of thermal stability. nih.govnetzsch.com TGA can also be used to determine the composition of multi-component systems, such as filled polymers or composites.

Table 4: Summary of Thermal Analysis Data for a Hypothetical Polymer This table summarizes typical data obtained from DSC and TGA for a new polymer, providing insights into its operational temperature range and stability.

| Analytical Technique | Parameter | Value (Hypothetical) | Significance |

| DSC | Glass Transition Temperature (Tg) | 175 °C | Upper service temperature for amorphous applications |

| DSC | Melting Temperature (Tm) | 320 °C | Processing temperature; indicates high crystallinity |

| TGA | Onset Decomposition Temperature (5% mass loss) | 450 °C | Indicates the beginning of thermal degradation |

| TGA | Temperature at Max Decomposition Rate (Tmax) | 485 °C | Point of maximum thermal instability |

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile and its analogs is an area ripe for innovation, with a focus on developing more efficient, sustainable, and economically viable methods. Current plausible synthetic routes likely rely on established reactions such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Future research should aim to move beyond these traditional methods. One promising avenue is the exploration of greener reaction conditions. This could involve the use of more environmentally benign solvents, lower reaction temperatures, and the development of catalytic systems that minimize waste and improve atom economy. For instance, advancements in copper-catalyzed Ullmann-type reactions, which can be conducted under milder conditions with the appropriate ligands, could be adapted for the synthesis of this compound. wikipedia.orgnih.gov

Furthermore, the development of one-pot or tandem reaction sequences could significantly streamline the synthesis of derivatives. This approach, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for intermediate purification steps, thereby saving time, resources, and reducing solvent usage.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages | Areas for Research |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an activated aryl halide with a nucleophile. In this case, 2,4-difluorobenzonitrile (B34149) could be reacted with 2-aminophenol (B121084). masterorganicchemistry.comlibretexts.org | Well-established mechanism, potentially high yields. | Optimization of reaction conditions (base, solvent, temperature) to improve selectivity and yield. |

| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and an alcohol, amine, or thiol. wikipedia.orgwikipedia.org | Versatility in forming C-O, C-N, and C-S bonds. | Development of more efficient and sustainable copper catalysts and ligands to enable lower reaction temperatures. |

| Flow Chemistry | Continuous synthesis in a microreactor. | Precise control over reaction parameters, improved safety, and scalability. | Adaptation of existing batch syntheses to continuous flow processes for enhanced efficiency and safety. |

| Photocatalysis | Use of light to drive the chemical reaction. | Mild reaction conditions, potential for novel reaction pathways. | Exploration of suitable photocatalysts and reaction conditions for the formation of the ether linkage. |

Identification and Validation of Additional Molecular Targets and Biological Roles

While the specific biological activities of this compound are not yet extensively documented, the structural motifs present in the molecule suggest a range of potential therapeutic applications. The aminophenoxy and fluorobenzonitrile moieties are found in compounds with known biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov

Future research should focus on a systematic screening of this compound and its derivatives against a diverse panel of biological targets. High-throughput screening (HTS) campaigns against various cancer cell lines, bacterial strains, and fungal pathogens could reveal novel therapeutic leads. For instance, derivatives of aminophenoxy flavones have demonstrated selective anticancer effects in non-small cell lung cancer cells. mdpi.com

Once initial "hits" are identified, subsequent research should aim to validate the molecular targets. This can be achieved through a combination of experimental techniques, including:

Affinity chromatography to isolate binding partners.

Surface plasmon resonance (SPR) to quantify binding kinetics.

X-ray crystallography to determine the three-dimensional structure of the compound bound to its target.

The biological roles of related benzonitrile (B105546) derivatives are summarized in Table 2.

| Compound Class | Biological Activity | Potential Molecular Targets |

| Aminophenoxy flavone (B191248) derivatives | Anticancer mdpi.com | p21 (cyclin-dependent kinase inhibitor) mdpi.com |

| Benzonitrile derivatives | Antimicrobial, Antifungal nih.gov | Not specified |

| Benzenesulphonamide derivatives | Anti-inflammatory, Antimicrobial, Antioxidant nih.gov | Not specified |

Development of Advanced Computational Models for Predictive Research

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. The development of robust predictive models can help to prioritize synthetic targets, predict biological activities, and understand structure-activity relationships (SAR).

Future research in this area should focus on several key aspects:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to study the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. researchgate.netuomphysics.net This information can provide insights into its chemical behavior and potential interactions with biological targets.

Molecular Docking: In silico docking studies can be used to predict the binding modes and affinities of this compound derivatives to the active sites of known protein targets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be utilized to build these models. nih.gov

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can be trained on existing chemical and biological data to predict the properties of new, unsynthesized compounds. scielo.br This can significantly reduce the time and cost associated with drug discovery.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.net | Molecular geometry, electronic properties, reaction mechanisms. |

| Molecular Docking | Prediction of binding to biological macromolecules. nih.gov | Binding affinity, binding mode, identification of key interactions. |

| QSAR/QSPR | Development of predictive models for biological activity and physical properties. nih.gov | Toxicity, bioavailability, therapeutic efficacy. |

| Machine Learning | High-throughput virtual screening and property prediction. scielo.br | A wide range of biological and chemical properties. |

Design and Synthesis of Functional Materials Incorporating this compound Derivatives

The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. The aromatic rings, nitrile group, and heteroatoms can all contribute to desirable optical, electronic, and thermal properties.

One promising area of research is the development of organic light-emitting diodes (OLEDs). Carbazole-benzonitrile derivatives have been successfully used as host materials in blue phosphorescent OLEDs. rsc.org The aminophenoxy group in this compound could be functionalized to introduce carbazole (B46965) or other charge-transporting moieties, leading to new materials for efficient light emission.

Another potential application is in the synthesis of high-performance polymers. The nitrile group can undergo cyclotrimerization to form thermally stable triazine rings, a key reaction in the curing of phthalonitrile-based resins. The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, and desirable dielectric properties.

| Material Class | Potential Application | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or host materials in display and lighting technologies. rsc.org | Extended π-conjugation, tunable electronic properties. |

| High-Performance Polymers | Thermally stable resins and composites for aerospace and electronics. | Nitrile group for cross-linking, aromatic backbone for rigidity. |

| Sensors | Chemical sensors for the detection of specific analytes. | Functional groups capable of specific interactions (e.g., hydrogen bonding, π-π stacking). |

Integration into Multi-component Systems and Hybrid Chemical Platforms

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient way to generate molecular diversity. The functional groups of this compound make it a suitable candidate for incorporation into MCRs. For example, the primary amine could participate in Ugi or Passerini reactions, allowing for the rapid synthesis of complex, peptidomimetic structures. mdpi.comnih.gov

Furthermore, the concept of molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule, is a powerful strategy in drug discovery. semanticscholar.orgmdpi.com The this compound scaffold could be linked to other known bioactive moieties to create hybrid compounds with potentially synergistic or multi-target activities. This approach has been successfully used to develop novel anticancer and antimalarial agents.

The integration of this compound into such complex chemical systems could lead to the discovery of molecules with novel biological activities and improved pharmacokinetic properties.

| System Type | Description | Potential Outcome |

| Multi-component Reactions (MCRs) | One-pot reactions involving three or more starting materials. mdpi.com | Rapid generation of diverse chemical libraries for screening. |

| Hybrid Molecules | Covalent combination of two or more distinct pharmacophores. mdpi.com | Compounds with multi-target activity or improved therapeutic profiles. |

| Supramolecular Assemblies | Self-assembly of molecules into well-defined structures. | Development of novel drug delivery systems or functional nanomaterials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.